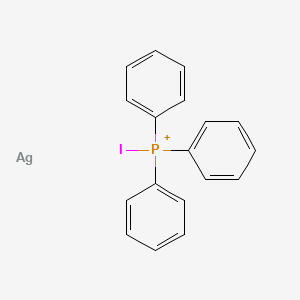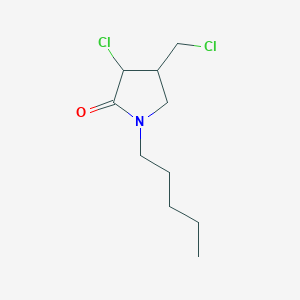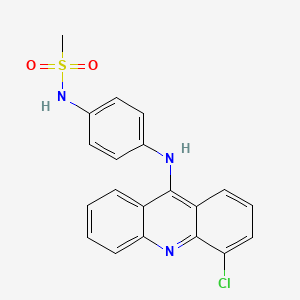![molecular formula C13H15N5O B14592082 N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea CAS No. 61310-18-7](/img/structure/B14592082.png)
N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propan-2-yl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propan-2-yl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea typically involves the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is oxidized using 3-chloroperbenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide in the presence of triethylamine.
Reduction: The resulting compound is reduced using sodium and ammonium chloride in ethanol.
Coupling: The final step involves coupling with an appropriate isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-Propan-2-yl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can have different biological activities.
科学研究应用
N-Propan-2-yl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential anti-fibrotic and anti-inflammatory activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-Propan-2-yl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
Pyridin-2-yl-pyrimidine derivatives: These compounds share a similar core structure and exhibit various biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
N-Propan-2-yl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
61310-18-7 |
|---|---|
分子式 |
C13H15N5O |
分子量 |
257.29 g/mol |
IUPAC 名称 |
1-propan-2-yl-3-(2-pyridin-3-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C13H15N5O/c1-9(2)16-13(19)18-11-5-7-15-12(17-11)10-4-3-6-14-8-10/h3-9H,1-2H3,(H2,15,16,17,18,19) |
InChI 键 |
NTAKWJMSIAKFNC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)


![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)


![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)


